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Compound of Interest
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Cat. No.: B1167524 Get Quote

Welcome to our dedicated technical support center for researchers, scientists, and drug

development professionals. This resource provides in-depth troubleshooting guides and

frequently asked questions (FAQs) to address the issue of high background fluorescence when

using Fluoroshield™ mounting medium in your immunofluorescence experiments.

Frequently Asked Questions (FAQs)
Q1: What is Fluoroshield™ and what is its primary function?

Fluoroshield™ is an aqueous mounting medium designed to preserve the fluorescence of

tissue and cell smears. Its primary function is to prevent the rapid photobleaching (fading) of a

wide range of fluorochromes during fluorescence microscopy.[1][2][3] Formulations are

available with and without the nuclear counterstain DAPI (4′,6-diamidino-2-phenylindole).

Q2: Can Fluoroshield™ itself be a source of high background fluorescence?

While Fluoroshield™ is formulated to have low background, various factors related to the

mounting medium and the overall experimental procedure can contribute to high background

fluorescence. Potential issues include:

Intrinsic Fluorescence: Although designed to be low, all mounting media can have some level

of intrinsic fluorescence.
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Fluoroshield™ with DAPI: Formulations containing DAPI can contribute to background if not

used correctly. Unbound DAPI in the mounting medium is still fluorescent and can lead to a

diffuse blue background.[4]

Improper Storage or Handling: Exposure to light or elevated temperatures can degrade

components of the mounting medium, potentially increasing background fluorescence.

Always store Fluoroshield™ at 2-8°C and protected from light.

Q3: What are the most common causes of high background fluorescence in

immunofluorescence experiments?

High background fluorescence is a common issue in immunofluorescence and can originate

from multiple sources, not limited to the mounting medium. The most frequent causes include:

Autofluorescence of the tissue or cells: Biological structures like mitochondria, lysosomes

(containing lipofuscin), collagen, and elastin can emit their own natural fluorescence.[2][5][6]

Non-specific binding of antibodies: Both primary and secondary antibodies can bind to

unintended targets in the sample.[2][3][5]

Excessive antibody concentration: Using too high a concentration of either the primary or

secondary antibody is a major contributor to high background.[2][3][5]

Inadequate washing steps: Insufficient washing fails to remove unbound antibodies, leading

to a generalized background signal.[2][3]

Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can

induce autofluorescence.[2][6]

Issues with the blocking step: Incomplete or ineffective blocking can lead to non-specific

antibody binding.[2][3]

Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the cause of high

background fluorescence in your experiments using Fluoroshield™.
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Problem 1: Diffuse, even background across the entire
slide.
This often points to an issue with one of the liquid reagents, including the mounting medium or

antibody diluents.

Troubleshooting Workflow:
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Caption: Troubleshooting workflow for diffuse background fluorescence.

Problem 2: Punctate or specific background associated
with the tissue/cells.
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This type of background is often due to autofluorescence or non-specific antibody binding to

cellular structures.

Troubleshooting Workflow:
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Caption: Troubleshooting workflow for punctate or tissue-associated background.

Quantitative Data Summary
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While direct quantitative comparisons of background fluorescence from mounting media are not

widely published, the following table summarizes key properties and reported user experiences

with popular mounting media.

Mounting
Medium

Base
Refractive
Index (Cured)

Hardening

Reported
Background
Characteristic
s

Fluoroshield™ Aqueous ~1.46 Non-hardening

Generally low

background.

Formulations

with DAPI may

contribute to blue

background if not

washed properly.

Vectashield® Glycerol ~1.45
Non-hardening &

Hard-set

Can exhibit some

initial blue

autofluorescence

that

photobleaches

quickly. Some

reports of

quenching far-

red dyes.

Prolong® Gold Glycerol ~1.47 Hardening

Generally low

background.

Considered a

reliable standard

by many users.

Fluoromount-G™ Polyvinyl Alcohol ~1.4 Hardening
Generally low

background.

Key Experimental Protocols
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Protocol 1: Testing for Intrinsic Fluorescence of
Mounting Medium
Objective: To determine if the mounting medium itself is contributing to background

fluorescence.

Materials:

Clean microscope slides and coverslips

Fluoroshield™ (or other mounting medium to be tested)

Fluorescence microscope with appropriate filters

Procedure:

Place a clean microscope slide on a flat surface.

Apply a small drop of Fluoroshield™ directly to the center of the slide.

Carefully place a coverslip over the drop, avoiding air bubbles.

Image the slide using the same microscope settings (laser power, gain, exposure time) that

you use for your experimental samples.

Acquire images in all fluorescence channels you typically use.

Analysis: A clean, dark image indicates low intrinsic fluorescence of the mounting medium. A

bright, uniform signal across the field of view suggests that the mounting medium is a source

of background.

Protocol 2: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence
Objective: To reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.

Materials:
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Sodium borohydride (NaBH₄)

Phosphate-buffered saline (PBS)

Fixed tissue sections or cells on slides

Procedure:

After the fixation and initial washing steps, rehydrate your samples in PBS.

Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium

borohydride will fizz upon dissolution. Prepare fresh and use immediately.

Incubate the slides in the sodium borohydride solution for 10-15 minutes at room

temperature. For dense tissues, this incubation can be repeated with a fresh solution.

Wash the slides thoroughly three times for 5 minutes each with PBS to remove all traces of

sodium borohydride.

Proceed with your standard immunofluorescence protocol (blocking, antibody incubations,

etc.).

Protocol 3: Sudan Black B Staining for Lipofuscin
Autofluorescence Quenching
Objective: To quench autofluorescence from lipofuscin granules, which are common in aging

tissues.

Materials:

Sudan Black B powder

70% Ethanol

PBS

Procedure:
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Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark

and then filter to remove any undissolved particles.

After your secondary antibody incubation and final washes, incubate the slides in the Sudan

Black B solution for 10-20 minutes at room temperature in a humidified chamber.

Wash the slides extensively with PBS to remove excess Sudan Black B. A final jet wash with

PBS may be necessary.

Mount the coverslip with Fluoroshield™.

Note: Sudan Black B can have some residual fluorescence in the far-red channel, so

consider this when planning multicolor experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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